N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide
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Overview
Description
N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide is a complex organic compound with the molecular formula C23H23N3O4S and a molecular weight of 437.521 g/mol . This compound is known for its unique structure, which includes a benzylidene hydrazine moiety and a benzenesulfonamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzenesulfonamide under basic conditions to yield the final product
Chemical Reactions Analysis
N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to the corresponding hydrazine.
Scientific Research Applications
N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)2-oxoethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(4-((2-(4-(benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide: This compound has a similar structure but includes a benzyloxy group instead of a methoxy group.
4-MEO-N-(2-(2-(4-((4-ME-Benzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)benzamide: This compound differs by having a benzamide group instead of a benzenesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
767302-40-9 |
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Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H23N3O4S/c1-18-7-9-20(10-8-18)17-30-21-13-11-19(12-14-21)15-24-26-23(27)16-25-31(28,29)22-5-3-2-4-6-22/h2-15,25H,16-17H2,1H3,(H,26,27)/b24-15+ |
InChI Key |
PHIVKUZQJRHWMR-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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